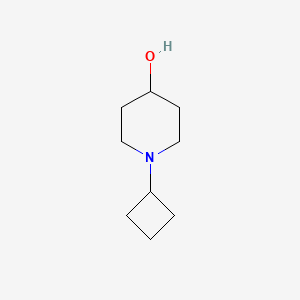

1-Cyclobutylpiperidin-4-ol

Vue d'ensemble

Description

1-Cyclobutylpiperidin-4-ol is a chemical compound with the molecular formula C9H17NO and a molecular weight of 155.24 g/mol. It is a derivative of piperidine, featuring a cyclobutyl group attached to the nitrogen atom of the piperidine ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Cyclobutylpiperidin-4-ol can be synthesized through several synthetic routes. One common method involves the reaction of cyclobutylamine with 4-piperidone under acidic conditions. The reaction typically requires a strong acid catalyst, such as hydrochloric acid, and is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps, such as recrystallization or chromatography, to obtain the compound in its pure form.

Analyse Des Réactions Chimiques

Types of Reactions: 1-Cyclobutylpiperidin-4-ol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often used to modify the compound or to synthesize derivatives with different properties.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound to produce corresponding oxo-compounds.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the compound to its corresponding amine.

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides, to introduce different functional groups.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted analogs, which can have diverse applications in research and industry.

Applications De Recherche Scientifique

Chemical Properties and Mechanism of Action

1-Cyclobutylpiperidin-4-ol acts as an inverse agonist at the histamine H3 receptor. This receptor is involved in regulating neurotransmitter release in the brain, affecting wakefulness, appetite, and cognitive functions. By inhibiting the action of histamine at this receptor, this compound can enhance the release of neurotransmitters like dopamine and norepinephrine, which are crucial for maintaining alertness and cognitive performance .

Pharmacological Development

The compound has been investigated for its potential in treating narcolepsy and other sleep disorders. A notable derivative, SUVN-G3031, which incorporates this compound, has shown promising results in preclinical studies. It has been demonstrated to increase wakefulness and decrease non-rapid eye movement (NREM) sleep in orexin knockout mice, a model used to study narcolepsy .

| Compound | Target | Effect | Model Used |

|---|---|---|---|

| SUVN-G3031 | Histamine H3 receptor | Increases wakefulness; decreases NREM sleep | Orexin knockout mice |

| This compound | Histamine H3 receptor | Modulates neurotransmitter levels | Various animal models |

Cognitive Disorders

Research indicates that compounds like SUVN-G3031 may also be beneficial in treating cognitive disorders associated with Alzheimer's disease. In preclinical studies, it was shown to increase acetylcholine levels in the brain, which is vital for memory and learning processes . The compound's ability to enhance cognitive function while maintaining a favorable safety profile makes it a candidate for further development.

Case Study: SUVN-G3031 in Narcolepsy

A Phase 2 clinical trial (ClinicalTrials.gov Identifier: NCT04072380) evaluated SUVN-G3031's efficacy as a monotherapy for narcolepsy. The primary endpoint was the change in the Epworth Sleepiness Scale (ESS) score from baseline, with secondary endpoints including maintenance of wakefulness test scores. Preliminary results indicated significant improvements in wakefulness without major safety concerns .

Findings from Preclinical Studies

In animal models, particularly those mimicking narcolepsy symptoms, SUVN-G3031 demonstrated:

Mécanisme D'action

The mechanism by which 1-cyclobutylpiperidin-4-ol exerts its effects depends on its specific application. For example, in medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would vary based on the biological system and the specific research context.

Comparaison Avec Des Composés Similaires

1-Cyclobutylpiperidin-4-ol is similar to other piperidine derivatives, such as 4-cyclobutylpiperidin-4-ol hydrochloride and other cyclobutyl-containing compounds. its unique structural features, such as the presence of the cyclobutyl group, distinguish it from these compounds and contribute to its distinct chemical and biological properties.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Activité Biologique

1-Cyclobutylpiperidin-4-ol is a piperidine derivative with significant potential in medicinal chemistry and pharmacology. This compound, characterized by its unique cyclobutyl group, has been studied for various biological activities, particularly its interaction with histamine receptors.

- Molecular Formula : CHNO

- Molecular Weight : 155.24 g/mol

- CAS Number : 869224-62-4

Synthesis Methods

This compound can be synthesized through several methods, with one common approach being the reaction of cyclobutylamine with 4-piperidone under acidic conditions. This reaction typically requires a strong acid catalyst, such as hydrochloric acid, and is conducted at elevated temperatures to facilitate product formation.

The biological activity of this compound is primarily attributed to its role as a ligand for histamine receptors, particularly the H3 receptor (H3R). Antagonism of H3R has been linked to increased neurotransmitter release, which may have therapeutic implications for various central nervous system (CNS) disorders, including narcolepsy and cognitive dysfunctions .

Biological Activity Overview

The following table summarizes the key biological activities associated with this compound:

| Biological Activity | Target/Mechanism | Potential Applications |

|---|---|---|

| H3 Receptor Antagonism | Modulates neurotransmitter release | Treatment of CNS disorders like narcolepsy |

| Ligand for Other Receptors | Interaction with various receptors | Potential drug development in neuropharmacology |

| Inhibition of Kinases | Affects pathways involving ITK and JAK3 | Cancer research and therapeutics |

Case Studies and Research Findings

- Histamine H3 Receptor Modulation : Research indicates that compounds like this compound can act as inverse agonists at the H3 receptor, leading to increased fluxes of neurotransmitters such as acetylcholine and dopamine. This modulation is crucial for developing treatments for cognitive impairments and other CNS-related disorders .

- Pharmaceutical Applications : Various studies have explored the use of this compound in pharmaceutical compositions aimed at treating disorders related to H3R modulation. For instance, formulations containing this compound have shown promise in preclinical models targeting narcolepsy and other sleep disorders .

- Chemical Reactivity : The compound has been noted for its ability to undergo oxidation and substitution reactions, which can be harnessed to synthesize derivatives with enhanced biological activity or specificity for certain targets.

Propriétés

IUPAC Name |

1-cyclobutylpiperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO/c11-9-4-6-10(7-5-9)8-2-1-3-8/h8-9,11H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFNHWMSTHVIRFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)N2CCC(CC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.